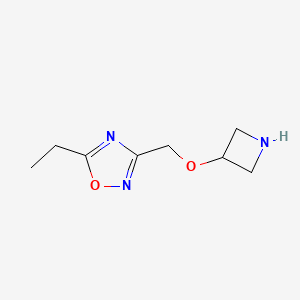
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that features both azetidine and oxadiazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole typically involves the formation of the azetidine ring followed by the introduction of the oxadiazole moiety. One common method involves the reaction of azetidin-3-ol with an appropriate oxadiazole precursor under controlled conditions. The reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and may require specific solvents and temperatures to optimize yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to new compounds with different properties.
Substitution: The azetidine ring can participate in substitution reactions, where different substituents are introduced to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the azetidine ring, potentially enhancing the compound’s biological activity .
Scientific Research Applications
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole has been explored in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are investigated for developing new drugs, particularly in areas like antimicrobial and anticancer research.
Mechanism of Action
The mechanism by which 3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The oxadiazole moiety may contribute to the compound’s stability and ability to penetrate cellular membranes, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative effects in cancer cells.
4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole: Another compound with similar structural features but different biological activities.
Uniqueness
3-((Azetidin-3-yloxy)methyl)-5-ethyl-1,2,4-oxadiazole stands out due to its unique combination of azetidine and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)-5-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-2-8-10-7(11-13-8)5-12-6-3-9-4-6/h6,9H,2-5H2,1H3 |
InChI Key |
QYNYFMNXYLWGER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


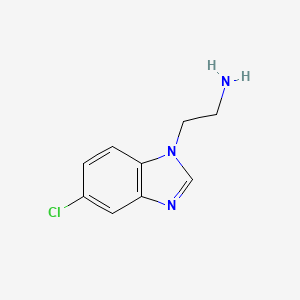
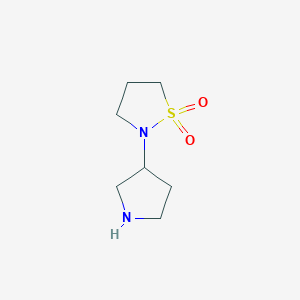
![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)
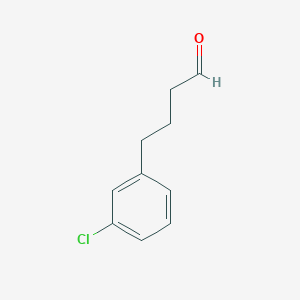
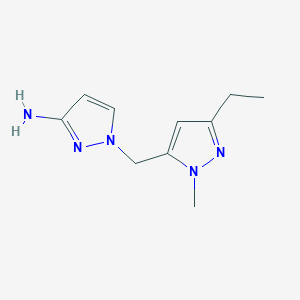
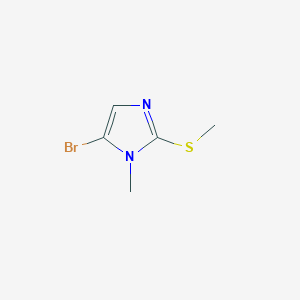
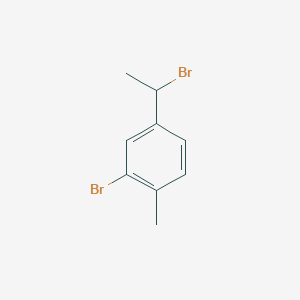
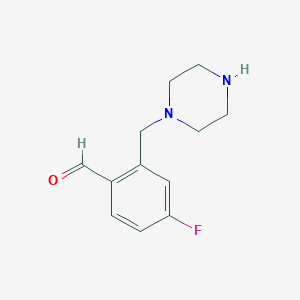
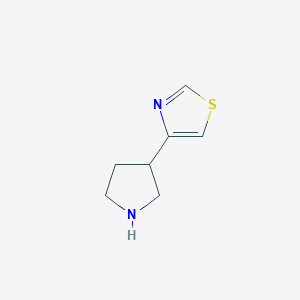
![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)
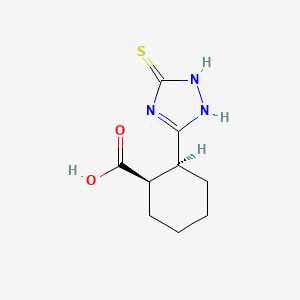
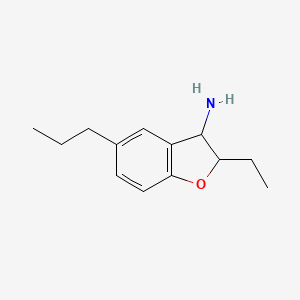
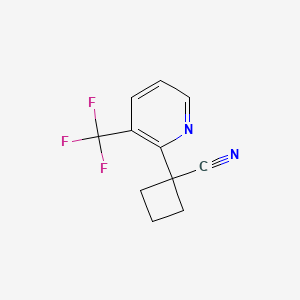
![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)
